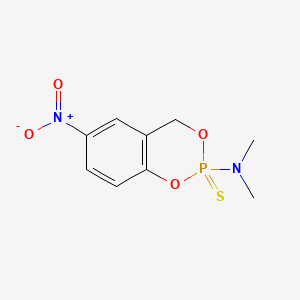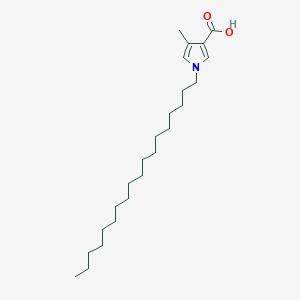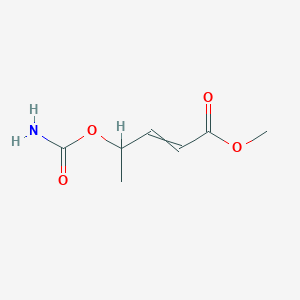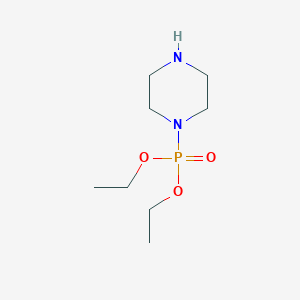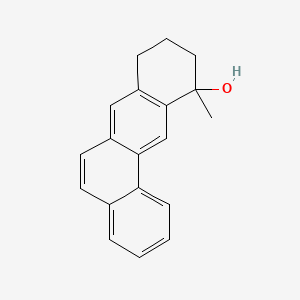
11-Methyl-8,9,10,11-tetrahydrobenz(a)anthracen-11-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methyl-8,9,10,11-tetrahydrobenz(a)anthracen-11-ol is a complex organic compound with the molecular formula C19H18O It is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-8,9,10,11-tetrahydrobenz(a)anthracen-11-ol typically involves multi-step organic reactions. One common method involves the hydrogenation of benz(a)anthracene derivatives under specific conditions to introduce the tetrahydro structure. The methyl group is then introduced through alkylation reactions. The hydroxyl group at the 11th position is introduced via oxidation reactions using reagents like chromium trioxide or potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving catalytic hydrogenation and controlled oxidation steps. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
11-Methyl-8,9,10,11-tetrahydrobenz(a)anthracen-11-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group or to further hydrogenate the aromatic rings.
Substitution: Electrophilic substitution reactions can introduce new functional groups at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
11-Methyl-8,9,10,11-tetrahydrobenz(a)anthracen-11-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying polycyclic aromatic hydrocarbons.
Biology: The compound’s interactions with biological macromolecules are studied to understand its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to known bioactive compounds.
Mecanismo De Acción
The mechanism by which 11-Methyl-8,9,10,11-tetrahydrobenz(a)anthracen-11-ol exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s aromatic rings can intercalate with DNA, potentially affecting gene expression and cellular processes. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene: The parent compound without the tetrahydro and methyl modifications.
11-Hydroxybenz(a)anthracene: Similar structure but lacks the tetrahydro and methyl groups.
8,9,10,11-Tetrahydrobenz(a)anthracen-11-ol: Lacks the methyl group at the 11th position.
Uniqueness
11-Methyl-8,9,10,11-tetrahydrobenz(a)anthracen-11-ol is unique due to the presence of both the tetrahydro structure and the methyl group at the 11th position. These modifications can significantly alter its chemical reactivity and biological interactions compared to its similar compounds.
Propiedades
Número CAS |
94849-86-2 |
|---|---|
Fórmula molecular |
C19H18O |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
11-methyl-9,10-dihydro-8H-benzo[a]anthracen-11-ol |
InChI |
InChI=1S/C19H18O/c1-19(20)10-4-6-15-11-14-9-8-13-5-2-3-7-16(13)17(14)12-18(15)19/h2-3,5,7-9,11-12,20H,4,6,10H2,1H3 |
Clave InChI |
VCIZYULQGLGRDH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


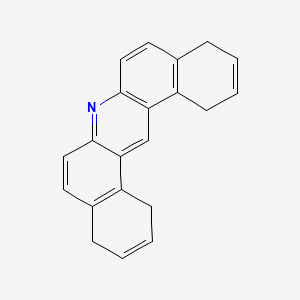
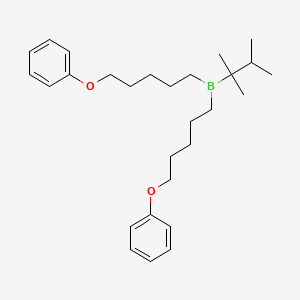
![[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14336137.png)

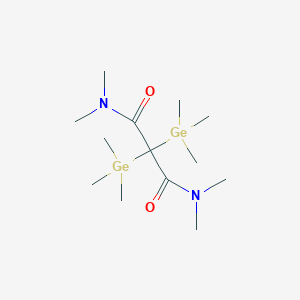
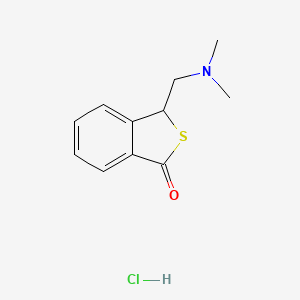

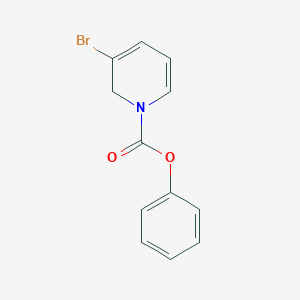
![1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene](/img/structure/B14336168.png)
![Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide](/img/structure/B14336171.png)
